2-Cyano-2-(hydroxyimino)acetamide
Overview
Description
2-Cyano-2-(hydroxyimino)acetamide is an organic compound with the molecular formula C3H3N3O2 It is known for its unique structure, which includes both a cyano group and a hydroxyimino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(hydroxyimino)acetamide typically involves the reaction of cyanoacetamide with sodium nitrite and acetic acid . This method is straightforward and yields the desired product efficiently. Another method involves the treatment of cyanoacetamide with hydroxylamine hydrochloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-(hydroxyimino)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include various oxime, amine, and substituted acetamide derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
2-Cyano-2-(hydroxyimino)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyano-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The presence of the cyano and hydroxyimino groups allows it to form stable complexes with metal ions, which can further modulate its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyano-2-(hydroxyimino)acetamide include:
- 2-Cyano-2-(methoxyimino)acetamide
- 2-Cyano-2-(ethylamino)acetamide
- 2-Cyano-2-(hydroxyimino)propionamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the cyano and hydroxyimino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2E)-2-cyano-2-hydroxyiminoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c4-1-2(6-8)3(5)7/h8H,(H2,5,7)/b6-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFXGFHPOQBGJP-QHHAFSJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=NO)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(#N)/C(=N\O)/C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3849-20-5 | |
Record name | NSC116104 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC11320 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-CYANO-2-HYDROXIMINOACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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